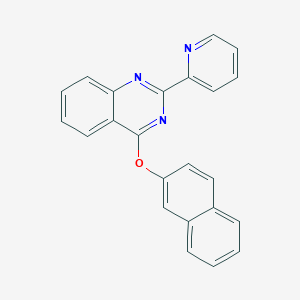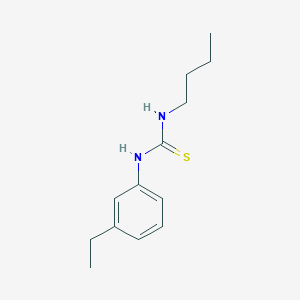![molecular formula C12H9ClN2O4S B7469174 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid, also known as CP-94,253, is a chemical compound that has been widely studied in scientific research. It belongs to the class of sulfonylaminopyridine compounds and has shown potential in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. By blocking the activity of this receptor, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid can reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior. In addition, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce pain and inflammation in models of neuropathic pain and inflammatory pain. In addition, 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to modulate other neurotransmitter systems, and its potential as a therapeutic agent for various disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid. One area of interest is the development of more potent and selective analogs of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid that can be used as therapeutic agents for various disorders. Another area of interest is the investigation of the mechanisms underlying 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid's effects on neurotransmitter systems and its potential for modulating other signaling pathways. Finally, there is a need for further studies to assess the safety and efficacy of 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid in clinical trials.
Synthesemethoden
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid can be synthesized by reacting 4-chlorobenzenesulfonamide with 3-cyanopyridine in the presence of a base. The reaction yields 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carbonitrile, which is then hydrolyzed with an acid to produce 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D3 receptor and has potential as a therapeutic agent for the treatment of drug addiction, schizophrenia, and other psychiatric disorders. 5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid has also been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSCLNHAWKJEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)


![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)


